molecular formula C15H14N2O2 B15076133 2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide CAS No. 70203-02-0

2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide

Cat. No.: B15076133
CAS No.: 70203-02-0
M. Wt: 254.28 g/mol
InChI Key: WFXWQJZQAHFAQN-LFIBNONCSA-N
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Description

2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide is an organic compound belonging to the hydrazone class. Hydrazones are known for their versatile biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a hydrazone linkage (C=N-NH) and a hydroxyl group attached to a benzene ring, making it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between 2-hydroxybenzohydrazide and acetophenone in ethanol under reflux yields the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with various molecular targets. The hydrazone linkage allows it to act as a nucleophile, participating in Mannich reactions, coupling reactions, and halogenations. The hydroxyl group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide
  • 2-Hydroxy-N’-[(1E)-1-phenylbutylidene]benzohydrazide
  • 4-Hydroxy-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide

Uniqueness

2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific hydrazone linkage and hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antioxidant and antimicrobial properties, making it a valuable molecule for various applications .

Properties

CAS No.

70203-02-0

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-hydroxy-N-[(E)-1-phenylethylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-11(12-7-3-2-4-8-12)16-17-15(19)13-9-5-6-10-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-11+

InChI Key

WFXWQJZQAHFAQN-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2

Origin of Product

United States

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